3-(2-Fluorophenethyl)pyrrolidine
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Overview
Description
3-(2-Fluorophenethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-fluorophenethyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom in the phenethyl group can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenethyl)pyrrolidine typically involves the reaction of 2-fluorophenethylamine with a suitable pyrrolidine precursor. One common method is the reductive amination of 2-fluorophenylacetaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the phenethyl group.
Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenethyl derivatives.
Scientific Research Applications
3-(2-Fluorophenethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenethyl)pyrrolidine involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenethyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromophenethyl)pyrrolidine: Contains a bromine atom in place of fluorine.
3-(2-Methylphenethyl)pyrrolidine: Features a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenethyl)pyrrolidine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics can enhance its biological activity and make it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H16FN |
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Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-[2-(2-fluorophenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)6-5-10-7-8-14-9-10/h1-4,10,14H,5-9H2 |
InChI Key |
SIIPUNRZNDTYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CCC2=CC=CC=C2F |
Origin of Product |
United States |
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